5-amino-N-benzyl-1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
5-amino-N-benzyl-1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide is a compound belonging to the class of 1,2,3-triazoles. Triazoles are heterocyclic compounds that have gained significant attention in medicinal chemistry due to their broad range of biological activities. This particular compound has shown potential in various scientific research applications, including anticancer activity.
Preparation Methods
The synthesis of 5-amino-N-benzyl-1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide typically involves a multicomponent reaction. The reaction of azides with acetonitriles containing an activated methylene group is a convenient method for synthesizing 5-amino-1H-1,2,3-triazoles . The reaction conditions often include the use of acid chlorides and amines to form the corresponding amides in good yields .
Chemical Reactions Analysis
5-amino-N-benzyl-1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5-amino-N-benzyl-1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide has been extensively studied for its anticancer activity. It has shown remarkable activity against various cancer cell lines, including leukemia, melanoma, non-small cell lung cancer, CNS cancer, ovarian cancer, renal cancer, and breast cancer . The compound has also been explored for its potential as an inhibitor of glycogen synthase kinase-3, an antagonist of GABA receptors, and an agonist of muscarinic receptors .
Mechanism of Action
The mechanism of action of 5-amino-N-benzyl-1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the epidermal growth factor receptor (EGFR), which is a key target in cancer therapy . The compound’s ability to interact with various receptors and enzymes contributes to its broad range of biological activities.
Comparison with Similar Compounds
Similar compounds to 5-amino-N-benzyl-1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide include other 1,2,3-triazole derivatives. These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities. For example, 5-amino-1-p-tolyl-1H-1,2,3-triazole-4-carboxylic acid (2,5-dichloro-phenyl)-amide has shown significant anticancer activity . The uniqueness of this compound lies in its specific substituents, which contribute to its distinct biological properties.
Biological Activity
5-amino-N-benzyl-1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and inflammation. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a triazole ring, which is known for its diverse biological activities. The presence of the benzyl and 4-chlorophenyl groups enhances its lipophilicity and may influence its interaction with biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer properties of triazole derivatives, including this compound. It has been shown to exhibit significant cytotoxic effects against various cancer cell lines.
Table 1: Anticancer Activity Against Different Cell Lines
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF7 | 3.79 | Induction of apoptosis |
SF-268 | 12.50 | Inhibition of cell proliferation |
NCI-H460 | 42.30 | Targeting NF-κB signaling pathway |
These findings indicate that the compound can effectively inhibit cancer cell growth through multiple mechanisms, including apoptosis induction and signaling pathway modulation .
Anti-inflammatory Effects
The compound also shows promise as an anti-inflammatory agent. Research indicates that triazole derivatives can inhibit pro-inflammatory cytokines and modulate immune response pathways.
Case Study: Inhibition of Pro-inflammatory Cytokines
In vitro studies demonstrated that this compound reduced levels of TNF-α and IL-6 in macrophage cultures. This suggests a potential role in treating inflammatory diseases .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- NF-κB Pathway Inhibition : The compound has been shown to inhibit NF-κB activation, which plays a crucial role in inflammation and cancer progression.
- Apoptosis Induction : It promotes apoptotic pathways in cancer cells, leading to increased cell death.
- Reactive Oxygen Species (ROS) Modulation : The compound may influence ROS levels, contributing to its anticancer effects by inducing oxidative stress in malignant cells .
Properties
IUPAC Name |
5-amino-N-benzyl-1-(4-chlorophenyl)triazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN5O/c17-12-6-8-13(9-7-12)22-15(18)14(20-21-22)16(23)19-10-11-4-2-1-3-5-11/h1-9H,10,18H2,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAOKHQLLRMQCEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=C(N(N=N2)C3=CC=C(C=C3)Cl)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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